molecular formula C10H11NO2 B12310931 7-ethoxy-2,3-dihydro-1H-indol-2-one

7-ethoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B12310931
M. Wt: 177.20 g/mol
InChI Key: ABUIYFVZUVIKJV-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxy-2,3-dihydro-1H-indol-2-one is unique due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-ethoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-2-13-8-5-3-4-7-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

ABUIYFVZUVIKJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(=O)C2

Origin of Product

United States

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